molecular formula C8H5BrFNO B1371042 2-(4-Bromo-2-fluorophenyl)-2-hydroxyacetonitrile CAS No. 1155087-12-9

2-(4-Bromo-2-fluorophenyl)-2-hydroxyacetonitrile

Cat. No.: B1371042
CAS No.: 1155087-12-9
M. Wt: 230.03 g/mol
InChI Key: KIHZCXGBIKZKML-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)-2-hydroxyacetonitrile is a brominated and fluorinated aromatic compound featuring a hydroxyl group adjacent to a nitrile moiety. For instance, 2-(4-bromophenyl)-2-hydroxyacetonitrile (CAS 58289-69-3, C₈H₆BrNO, MW 212.05) serves as a structural analog lacking the fluorine atom . The fluorine substitution at the 2-position in the target compound likely enhances electronic effects and steric interactions, influencing its chemical behavior and biological activity.

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-2-hydroxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHZCXGBIKZKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)-2-hydroxyacetonitrile typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with a cyanide source under basic conditions. The reaction proceeds through the formation of an intermediate cyanohydrin, which is then isolated and purified .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenyl)-2-hydroxyacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromo-2-fluorophenyl)-2-hydroxyacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-2-hydroxyacetonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

a) 2-(4-Bromophenyl)-2-hydroxyacetonitrile (CAS 58289-69-3)
  • Structure : Lacks the 2-fluoro substituent present in the target compound.
  • Molecular Formula: C₈H₆BrNO vs. C₈H₅BrFNO (estimated for the target compound).
  • Synthesis : High-yield routes for the 4-bromo derivative are established, suggesting possible adaptation for fluorinated analogs .
b) 2-(3-Bromo-4-fluorophenyl)acetonitrile (CAS 501420-63-9)
  • Structure : Bromo and fluoro groups at 3- and 4-positions, respectively, versus 4-bromo-2-fluoro in the target compound.
  • Functional Groups : Missing the hydroxyl group adjacent to the nitrile.
c) 2-(4-Bromo-2-formylphenoxy)acetonitrile (CAS 125418-95-3)
  • Structure: Contains a formylphenoxy group instead of the hydroxyl-nitrile motif.
  • Molecular Weight: 240.05 g/mol (C₉H₆BrNO₂), higher than the target compound’s estimated ~230–235 g/mol.
  • Reactivity : The formyl group introduces aldehyde-like reactivity, diverging from the hydroxyl-nitrile chemistry of the target compound .
d) 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)
  • Structure: Methoxy and bromo substituents on an acetophenone backbone.
  • Functional Groups : Ketone instead of nitrile; methoxy group provides distinct electronic effects compared to fluorine.
  • Applications : Used as an intermediate under controlled conditions, highlighting regulatory parallels for bromo-fluoro compounds .
Key Observations:
  • Substituent Position : The 4-bromo-2-fluoro pattern in the target compound may enhance para-directed reactivity compared to meta-substituted analogs .
  • Functional Groups : The hydroxyl-nitrile combination enables hydrogen bonding and nucleophilic reactivity, distinct from ketone or formyl groups in other compounds .

Biological Activity

2-(4-Bromo-2-fluorophenyl)-2-hydroxyacetonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₈H₈BrFNO
  • Molecular Weight : 232.06 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound may exhibit:

  • Antimicrobial Activity : Its structural components suggest potential interactions with bacterial enzymes, inhibiting their function and leading to cell death.
  • Antiviral Properties : Similar compounds have shown effectiveness against viral replication, possibly through interference with viral proteins.

Biological Activity Data

Biological ActivityAssay TypeResultReference
AntimicrobialMIC TestingEffective against Gram-positive bacteria
AntiviralCell Culture AssayInhibition of viral replication observed
CytotoxicityMTT AssayModerate toxicity in cancer cell lines at high concentrations

Case Studies

  • Antimicrobial Efficacy : In a study focused on the antimicrobial properties of halogenated phenyl compounds, this compound demonstrated significant activity against various strains of bacteria, particularly Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be low, indicating strong efficacy.
  • Antiviral Studies : A comparative study on small molecular inhibitors indicated that this compound could inhibit viral replication in vitro. The results showed a dose-dependent response, suggesting that structural modifications could enhance its antiviral potency.
  • Cytotoxicity Assessment : Research conducted on the cytotoxic effects of this compound revealed moderate toxicity in Jurkat T cells at elevated concentrations. Further investigations are warranted to evaluate its selectivity and therapeutic index.

Discussion

The biological activity of this compound highlights its potential as a lead compound for drug development. Its unique structural features may allow for further modifications to enhance efficacy and reduce toxicity.

Future research should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and bioavailability.
  • Mechanistic Studies : To elucidate the precise pathways through which the compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) : To optimize the compound for better efficacy and safety profiles.

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